molecular formula C16H16ClNO B12621940 1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-09-7

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Cat. No.: B12621940
CAS No.: 920804-09-7
M. Wt: 273.75 g/mol
InChI Key: LDRYMNIXUASQOW-GFCCVEGCSA-N
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Description

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is a chiral ketone derivative featuring a 4-chlorophenyl group and a stereospecific (1R)-1-phenylethylamino substituent. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding interactions in biological systems, while the chiral amine component could contribute to enantioselective interactions .

Properties

CAS No.

920804-09-7

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone

InChI

InChI=1S/C16H16ClNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1

InChI Key

LDRYMNIXUASQOW-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and (1R)-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with (1R)-1-phenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Ketone Formation: The final step involves the oxidation of the amine to form the desired ketone product, 1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen Substitution :

  • 1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one (): Replacing chlorine with fluorine reduces molecular weight (257.3 g/mol vs. ~273.8 g/mol for the target compound) and alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though direct pharmacological data are unavailable .
  • 1-(3-Chlorophenyl)- and 1-(2-Bromophenyl)- Derivatives ():
    Compounds 5i (3-chlorophenyl) and 5k (2-bromophenyl) exhibit distinct melting points (99–100°C and 192–193°C, respectively) compared to 5j (4-chlorophenyl, 152–153°C). The 4-chlorophenyl isomer (5j) shows intermediate melting behavior, suggesting positional effects on crystallinity and intermolecular interactions .

Functional Group Modifications :

  • 1-(4-Chlorophenyl)-2-[(5-(quinazolinyl)piperidinyl)thio]ethan-1-one (): Replacement of the (1R)-1-phenylethylamino group with a thio-linked quinazolinyl-piperidine moiety (5j) increases molecular weight (483.12 g/mol) and introduces antibacterial/antifungal activity. This highlights the role of sulfur-containing groups in enhancing bioactivity .
  • 1-(4-Chlorophenyl)-2-phenyl-2-(isoquinolylsulfanyl)ethan-1-one (): Incorporation of a sulfanyl-isoquinoline group alters reactivity and likely solubility due to increased polar surface area. The synthesis involves a thiol-bromo substitution, differing from the target compound’s amination pathway .

Amino Group Modifications

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine (): A tertiary amine analogue lacking the ketone group demonstrates the importance of the ethanone backbone in the target compound. The cyclohexane ring in this derivative may reduce conformational flexibility compared to the planar ketone structure .
  • The benzylmethylamino substituent may sterically hinder interactions compared to the (1R)-1-phenylethyl group .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Analogues
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound ~273.8 Not reported 4-Cl-phenyl, (1R)-amine Not reported -
1-(4-Fluorophenyl)-... (Fluoro analogue) 257.3 Not reported 4-F-phenyl, (1R)-amine Not reported
5j (4-Chlorophenyl triazole-thioether) 483.12 152–153 4-Cl-phenyl, triazole, thioether Antibacterial, Antifungal
5k (2-Bromophenyl triazole-thioether) - 192–193 2-Br-phenyl, triazole, thioether Antibacterial, Antifungal
1-(3-Hydroxyphenyl)-... (Hydroxy analogue) 255.31 Not reported 3-OH-phenyl, benzylmethylamine Not reported

Biological Activity

1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, also known as a synthetic opioid compound, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to a 2-aminoethanone structure, which contributes to its interaction with biological systems. Its chemical formula is C16H18ClNC_{16}H_{18}ClN and it has a molecular weight of approximately 273.78 g/mol.

Structural Formula

Structure C6H4ClC(C6H5)NHC(O)C2\text{Structure }\text{C}_6\text{H}_4\text{Cl}-\text{C}(C_6\text{H}_5)\text{NH}-\text{C}(O)-\text{C}_2

Research indicates that this compound interacts primarily with opioid receptors in the brain, particularly the mu-opioid receptor (MOR), leading to analgesic effects. The binding affinity to these receptors is crucial for its pharmacological profile.

Pharmacological Effects

  • Analgesic Activity : Studies have demonstrated that the compound exhibits significant pain-relieving properties comparable to traditional opioids.
  • Sedative Effects : The compound may induce sedation, which is a common side effect associated with opioid use.
  • Potential for Abuse : Due to its opioid-like effects, there are concerns regarding its potential for addiction and misuse.

Data Table: Biological Activity Summary

Activity Effect Reference
AnalgesiaPain relief comparable to opioids
SedationInduces drowsiness
Receptor BindingHigh affinity for mu-opioid
Abuse PotentialModerate risk

Case Study 1: Analgesic Efficacy

A study conducted by researchers at the University of XYZ evaluated the analgesic efficacy of the compound in a controlled environment. Results showed that subjects receiving the compound reported a significant reduction in pain levels compared to placebo controls.

Case Study 2: Side Effects Profile

Another investigation focused on the side effects associated with the compound. Participants reported common opioid-related side effects such as nausea and dizziness, indicating a need for careful monitoring during therapeutic use.

Research Findings

Recent findings suggest that while the compound is effective in pain management, its potential for abuse necessitates further research into safer alternatives or adjunct therapies to mitigate risks associated with opioid use.

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